molecular formula C13H15IN2O7 B1586102 2'-Deoxy-5-iodouridine 3',5'-diacetate CAS No. 1956-30-5

2'-Deoxy-5-iodouridine 3',5'-diacetate

Cat. No.: B1586102
CAS No.: 1956-30-5
M. Wt: 438.17 g/mol
InChI Key: LVDYIZDWXVFTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5-iodouridine 3’,5’-diacetate is a modified nucleoside analog derived from uridine It is characterized by the presence of iodine at the 5-position and acetyl groups at the 3’ and 5’ positions of the deoxyribose sugar

Mechanism of Action

Target of Action

The primary target of the compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate is viral DNA. It acts as an antiviral agent by inhibiting viral replication .

Mode of Action

2’-Deoxy-5-iodouridine 3’,5’-diacetate interacts with its targets by substituting itself for thymidine in viral DNA. This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Biochemical Pathways

The compound 2’-Deoxy-5-iodouridine 3’,5’-diacetate affects the DNA synthesis pathway in viruses. By substituting itself for thymidine, it disrupts the normal functioning of the pathway, leading to the production of faulty DNA .

Pharmacokinetics

The compound’s ability to inhibit viral replication suggests that it is able to reach its target site effectively .

Result of Action

The result of the action of 2’-Deoxy-5-iodouridine 3’,5’-diacetate is the inability of the virus to reproduce or to infect/destroy tissue. This is due to the production of faulty DNA, which results in a pseudostructure that cannot infect or destroy tissue .

Biochemical Analysis

Biochemical Properties

2’-Deoxy-5-iodouridine 3’,5’-diacetate plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with enzymes such as DNA polymerases, which are responsible for the replication of viral DNA. By incorporating into the viral DNA, 2’-Deoxy-5-iodouridine 3’,5’-diacetate causes chain termination, effectively halting viral replication . Additionally, this compound has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, further enhancing its antiviral activity .

Cellular Effects

The effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and repair mechanisms . This compound also influences cell signaling pathways, such as the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis . Furthermore, 2’-Deoxy-5-iodouridine 3’,5’-diacetate affects gene expression by incorporating into the DNA and causing mutations that can lead to altered cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxy-5-iodouridine 3’,5’-diacetate exerts its effects through several mechanisms. It binds to DNA polymerases, inhibiting their activity and preventing the elongation of the DNA strand . This compound also acts as a competitive inhibitor of thymidine kinase, reducing the phosphorylation of natural nucleosides and thereby decreasing the pool of nucleotides available for DNA synthesis . Additionally, 2’-Deoxy-5-iodouridine 3’,5’-diacetate can induce mutations in the DNA by incorporating into the genome, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the release of acetic acid and the formation of 2’-Deoxy-5-iodouridine . Long-term studies have shown that prolonged exposure to 2’-Deoxy-5-iodouridine 3’,5’-diacetate can result in sustained inhibition of viral replication and persistent alterations in cellular function

Dosage Effects in Animal Models

The effects of 2’-Deoxy-5-iodouridine 3’,5’-diacetate vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, it can induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

2’-Deoxy-5-iodouridine 3’,5’-diacetate is involved in several metabolic pathways. It is initially phosphorylated by thymidine kinase to form 2’-Deoxy-5-iodouridine monophosphate, which is further phosphorylated to the diphosphate and triphosphate forms . These phosphorylated derivatives can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis . The compound also interacts with other enzymes, such as nucleoside diphosphate kinase, which plays a role in maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

The transport and distribution of 2’-Deoxy-5-iodouridine 3’,5’-diacetate within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral and anticancer effects. Once inside the cell, 2’-Deoxy-5-iodouridine 3’,5’-diacetate is distributed to various cellular compartments, including the nucleus, where it can be incorporated into DNA . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of 2’-Deoxy-5-iodouridine 3’,5’-diacetate is primarily within the nucleus, where it is incorporated into the DNA . This localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and processed by cellular enzymes involved in DNA synthesis . The compound’s activity and function are closely tied to its presence in the nucleus, as it directly interferes with DNA replication and repair processes . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within specific nuclear compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-diacetate typically involves the iodination of 2’-deoxyuridine followed by acetylation. The iodination is often carried out using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an aqueous or organic solvent. The acetylation step involves the reaction of the iodinated nucleoside with acetic anhydride in the presence of a base, such as pyridine, to introduce the acetyl groups at the 3’ and 5’ positions .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-iodouridine 3’,5’-diacetate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-iodouridine 3’,5’-diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxy-5-iodouridine 3’,5’-diacetate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other modified nucleosides and nucleotides.

    Biology: Employed in studies of DNA replication and repair mechanisms, as it can be incorporated into DNA strands.

    Medicine: Investigated for its potential antiviral and anticancer properties. It has been shown to inhibit viral DNA synthesis and has been used as a radiosensitizer in cancer therapy.

    Industry: Utilized in the development of diagnostic tools and as a chemical probe in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: A closely related compound without the acetyl groups, used primarily as an antiviral agent.

    5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with similar applications in antiviral and anticancer research.

    5-Fluoro-2’-deoxyuridine: Known for its potent anticancer activity and use in chemotherapy.

Uniqueness

2’-Deoxy-5-iodouridine 3’,5’-diacetate is unique due to the presence of both iodine and acetyl groups, which confer distinct chemical and biological properties. The acetyl groups can enhance the compound’s stability and cellular uptake, while the iodine atom provides specific reactivity and biological activity. This combination makes it a valuable tool in various research and therapeutic applications .

Properties

IUPAC Name

[3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYIZDWXVFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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